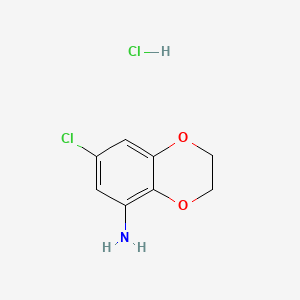
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxane, which undergoes chlorination to introduce the chlorine atom at the 7th position.
Amination: The chlorinated intermediate is then subjected to amination, where an amine group is introduced at the 5th position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Various substituted benzodioxin derivatives.
Applications De Recherche Scientifique
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- 6-Chloro-1,3-benzodioxol-5-amine
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Comparison:
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
- 6-Chloro-1,3-benzodioxol-5-amine: Similar structure but with different substitution patterns. It may have different chemical and biological properties.
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains additional chlorine atoms and a benzamide group, leading to different reactivity and potential applications.
Propriétés
Formule moléculaire |
C8H9Cl2NO2 |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
7-chloro-2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4H,1-2,10H2;1H |
Clé InChI |
AUOKVRIBWWJLBL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2O1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
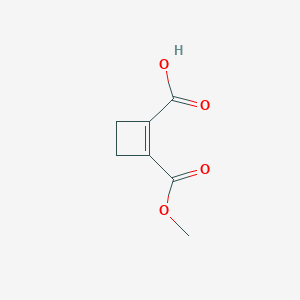
![1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride](/img/structure/B13461484.png)
![Methyl 4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13461486.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride](/img/structure/B13461489.png)
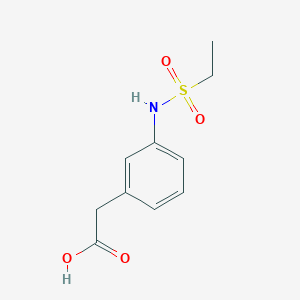
![(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13461503.png)
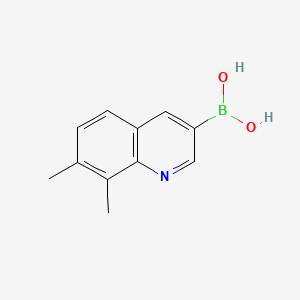
![Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461516.png)
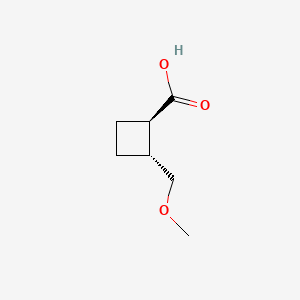
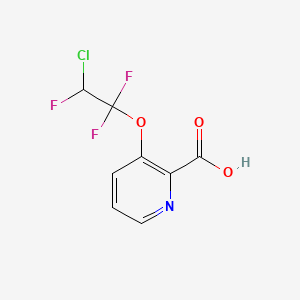
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one](/img/structure/B13461545.png)

